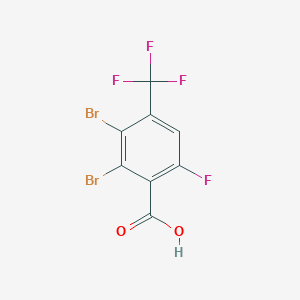
Calcioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcioic acid is a terminal C24-oxidation product of 25-hydroxyvitamin D3. It is a significant metabolite in the catabolic pathway of vitamin D, specifically formed through the action of the enzyme CYP24A1. This compound plays a crucial role in the inactivation and elimination of vitamin D metabolites, ensuring the regulation of calcium and phosphorus homeostasis in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcioic acid is synthesized through a multi-step catabolic pathway involving the hydroxylation of 25-hydroxyvitamin D3. The process begins with the C24-hydroxylation of 1,25-dihydroxyvitamin D3, followed by several oxidative steps that ultimately yield this compound . The reaction conditions typically involve the use of specific enzymes such as CYP24A1, which catalyzes these transformations under physiological conditions .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, it is primarily produced in research settings using biochemical methods. The synthesis involves the use of recombinant enzymes and controlled reaction environments to ensure the efficient conversion of vitamin D metabolites into this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Calcioic acid undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation involves the oxidation of 25-hydroxyvitamin D3.
Hydroxylation: This reaction is crucial in the intermediate steps of its synthesis.
Substitution: Although less common, substitution reactions can occur under specific conditions
Common Reagents and Conditions
The synthesis of this compound typically involves the use of enzymes such as CYP24A1, which catalyze the hydroxylation and oxidation reactions. These reactions are carried out under physiological conditions, often in the presence of cofactors and substrates necessary for enzyme activity .
Major Products Formed
The major product formed from the oxidation and hydroxylation of 25-hydroxyvitamin D3 is this compound. Other intermediate products include 24,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3-26,23-lactone .
Applications De Recherche Scientifique
Calcioic acid has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of vitamin D and the role of CYP24A1 in these processes.
Biology: Research on this compound helps in understanding the regulation of calcium and phosphorus homeostasis in the body.
Medicine: this compound is investigated for its potential therapeutic applications in bone health and fracture healing.
Industry: While its industrial applications are limited, it is used in the development of biochemical assays and research tools .
Mécanisme D'action
Calcioic acid exerts its effects through the inactivation and elimination of vitamin D metabolites. The enzyme CYP24A1 catalyzes the hydroxylation and oxidation reactions that convert 25-hydroxyvitamin D3 into this compound. This process ensures the regulation of calcium and phosphorus levels in the body, preventing hypercalcemia and other related disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcitroic Acid: Another major metabolite of vitamin D, formed through the C23 oxidation pathway.
24,25-Dihydroxyvitamin D3: An intermediate in the synthesis of calcioic acid.
25-Hydroxyvitamin D3-26,23-Lactone: Another intermediate product in the catabolic pathway of vitamin D
Uniqueness
This compound is unique due to its specific role in the terminal oxidation of 25-hydroxyvitamin D3. Unlike other metabolites, it is the final product in the C24 oxidation pathway, making it a crucial compound in the regulation of vitamin D metabolism and calcium homeostasis .
Propriétés
Formule moléculaire |
C23H34O3 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid |
InChI |
InChI=1S/C23H34O3/c1-15-6-9-19(24)14-18(15)8-7-17-5-4-12-23(3)20(10-11-21(17)23)16(2)13-22(25)26/h7-8,16,19-21,24H,1,4-6,9-14H2,2-3H3,(H,25,26)/b17-7+,18-8-/t16-,19-,20-,21+,23-/m1/s1 |
Clé InChI |
ORQIVTIIFIPFDT-AEZVMPMWSA-N |
SMILES isomérique |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |
SMILES canonique |
CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate](/img/structure/B12328351.png)
![L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)-](/img/structure/B12328356.png)
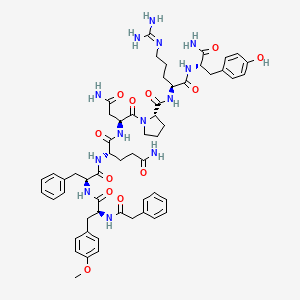
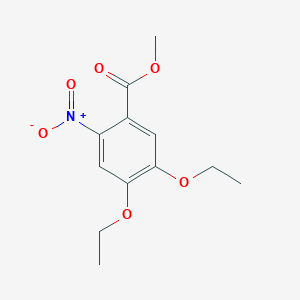
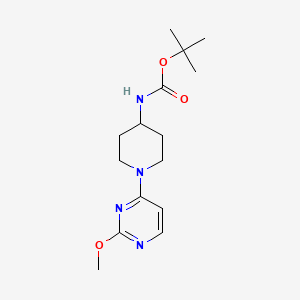
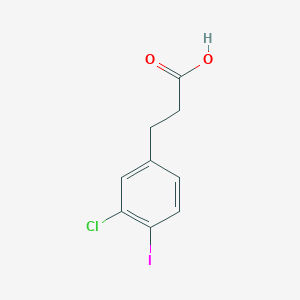
![5-Benzofuranol, 4-([1,4'-bipiperidin]-1'-ylmethyl)-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12328374.png)
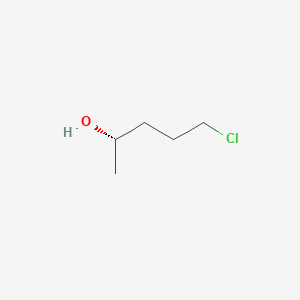
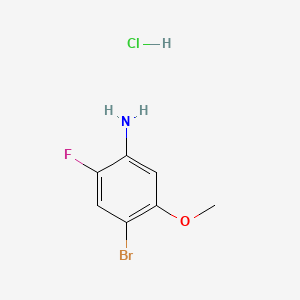
![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)


